N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide
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Overview
Description
Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
Benzimidazole is a tridentate ligand with two benzimidazole groups attached to a nitrogen atom . This ligand is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .Chemical Reactions Analysis
Benzimidazole derivatives are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution, reaction with aromatic aldehydes, and reaction with cyanogen bromide in acetonitrile solution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. These properties can be analyzed using various techniques such as X-ray crystallography, gas and liquid chromatography combined with mass spectrometry, and various spectroscopic techniques .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity. They showed promise against both HIV-1 and HIV-2 strains .
Antiviral Activity
Anti-HIV Activity
Mechanism of Action
properties
IUPAC Name |
N-[[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-6-20(24)21-13-19-22-17-7-4-5-8-18(17)23(19)14-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYQZDVWAROAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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